

Physical and chemical characteristics of 4-phenyl-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Phenylisoxazol-5-amine

Cat. No.: B1597928

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-Phenyl-1,2-oxazol-5-amine

Executive Summary

This technical guide provides a comprehensive framework for the characterization of 4-phenyl-1,2-oxazol-5-amine, a heterocyclic compound of significant interest to medicinal chemists and drug discovery professionals. The isoxazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities.^{[1][2]} This document outlines the predicted physicochemical properties, expected spectroscopic profile, and key reactivity of 4-phenyl-1,2-oxazol-5-amine. In the absence of extensive published experimental data for this specific isomer, this guide emphasizes the robust methodologies and analytical workflows required for its complete characterization, from initial synthesis to final validation.^[3] Detailed, field-proven experimental protocols are provided to empower researchers to generate reliable data and fully elucidate the molecule's properties.

Introduction: The Isoxazole Scaffold in Drug Discovery

Heterocyclic compounds are the bedrock of modern medicinal chemistry, with the isoxazole ring system being a particularly prominent scaffold.^[4] Isoxazole, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties that are advantageous for drug design. Its structure can enhance efficacy, modulate

pharmacokinetics, and reduce toxicity.^[5] The isoxazole pharmacophore is capable of forming key hydrogen bonding interactions with biological targets, a feature that contributes to its wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.^{[1][2]}

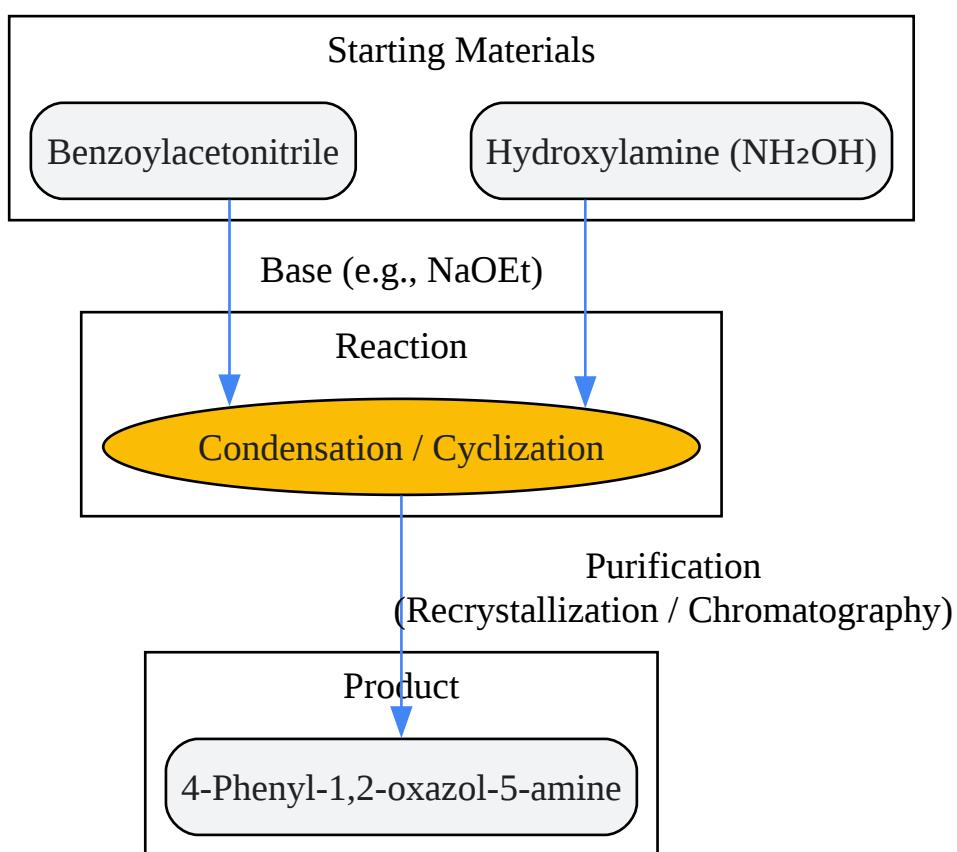
4-Phenyl-1,2-oxazol-5-amine belongs to this important class of molecules. As a substituted 5-aminoisoxazole, its structure combines the aromatic isoxazole core, a phenyl group that can engage in hydrophobic and π -stacking interactions, and a primary amine group that can act as a hydrogen bond donor and a site for further chemical modification. Understanding the precise physical and chemical characteristics of this molecule is the foundational first step in evaluating its potential as a drug candidate or a versatile synthetic building block.

Molecular Structure and Physicochemical Properties

While specific experimental data for 4-phenyl-1,2-oxazol-5-amine is not widely available in peer-reviewed literature, we can define its core attributes and predict key properties based on its structure and data from closely related analogues.

Table 1: Core and Predicted Physicochemical Properties of 4-Phenyl-1,2-oxazol-5-amine

Property	Data / Predicted Value	Source / Rationale
Molecular Formula	C ₉ H ₈ N ₂ O	PubChemLite[6]
Molecular Weight	160.17 g/mol	PubChemLite[6]
Monoisotopic Mass	160.06366 Da	PubChemLite[6]
IUPAC Name	4-phenyl-1,2-oxazol-5-amine	PubChemLite[6]
CAS Number	Not definitively assigned in public databases.	A unique CAS number is critical for regulatory and procurement purposes and should be assigned upon novel synthesis and characterization.
Predicted XlogP	1.6	PubChemLite[6]. This value suggests moderate lipophilicity, a favorable property for oral bioavailability.
Predicted pKa (Amine)	~3-5	The amine is expected to be weakly basic due to the electron-withdrawing nature of the adjacent aromatic isoxazole ring. The precise value must be determined experimentally.
Appearance	Expected to be a crystalline solid at room temperature.	Based on related phenyl-substituted heterocyclic amines. For example, its isomer 4-phenyl-1,3-oxazol-2-amine is a solid.[7]
Melting Point	To be determined experimentally (TBD).	The melting point is a critical indicator of purity. A sharp melting range (e.g., within 1-2 °C) suggests high purity.
Solubility	TBD. Expected to be soluble in organic solvents like DMSO,	Solubility is a key parameter for formulation and biological

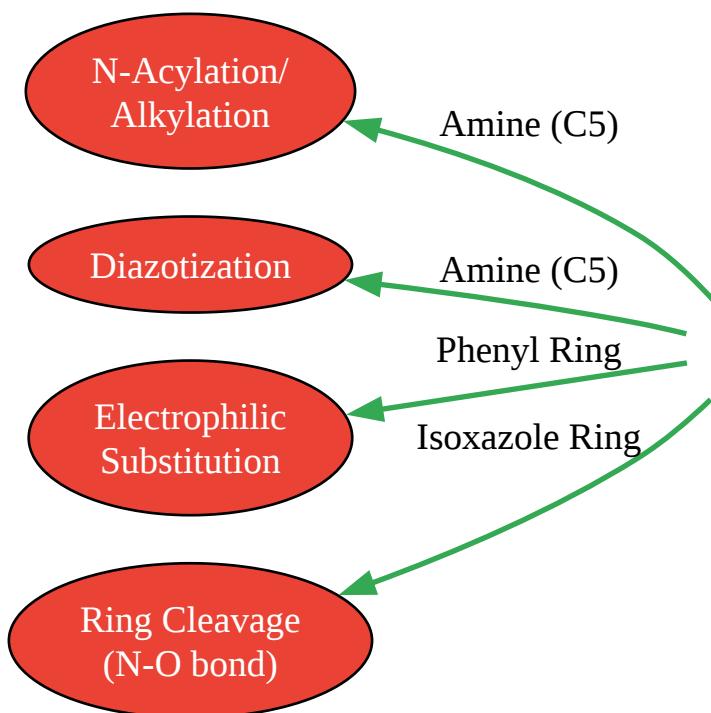

DMF, and alcohols. Limited solubility in water is anticipated.

testing. Experimental determination in various pharmaceutically relevant solvents is essential.

Synthesis and Chemical Reactivity

General Synthetic Approach

The synthesis of 5-aminoisoxazoles can be achieved through various established routes. A common and effective method involves the reaction of a β -ketonitrile with hydroxylamine. For 4-phenyl-1,2-oxazol-5-amine, a plausible synthetic pathway starts with the condensation of benzoylacetone (a β -ketonitrile) with hydroxylamine.


[Click to download full resolution via product page](#)

Caption: General synthetic workflow for 4-phenyl-1,2-oxazol-5-amine.

Key Chemical Reactivity

The reactivity of 4-phenyl-1,2-oxazol-5-amine is governed by the interplay of its three key functional components: the primary amino group, the phenyl ring, and the isoxazole ring.

- **N-Acylation and N-Alkylation:** The primary amine at the C5 position is a nucleophilic center, readily undergoing reactions with electrophiles. It can be acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides. These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.
- **Diazotization:** The amino group can react with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., -OH, -CN, halogens) onto the isoxazole ring.
- **Electrophilic Aromatic Substitution:** The phenyl ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation). The directing effects of the isoxazole ring will influence the position of substitution (ortho, meta, para).
- **Ring Stability and Cleavage:** The isoxazole ring is aromatic and generally stable, but the N-O bond is its weakest point. Under certain reductive or basic conditions, this bond can be cleaved, providing a pathway to synthesize other acyclic or heterocyclic structures.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Key reactive sites of 4-phenyl-1,2-oxazol-5-amine.

Spectroscopic Profile: A Framework for Identification

Full spectroscopic characterization is non-negotiable for confirming the identity and purity of a synthesized compound. The following sections describe the expected spectral features and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.

- ^1H NMR:
 - Aromatic Protons (Phenyl): A multiplet integrating to 5 protons is expected in the ~7.2-7.8 ppm range. The exact chemical shifts and splitting patterns will depend on the electronic influence of the isoxazole ring.
 - Amine Protons (-NH₂): A broad singlet integrating to 2 protons is expected. Its chemical shift can vary significantly (typically ~5-7 ppm) depending on the solvent, concentration, and temperature. This peak will disappear upon D₂O exchange, a key diagnostic test.
 - Isoxazole Proton (C3-H): A singlet integrating to 1 proton is expected, likely in the downfield region (>8 ppm), characteristic of protons on electron-deficient aromatic rings.
- ^{13}C NMR:
 - Phenyl Carbons: Four signals are expected: two for the ortho/meta carbons, one for the para carbon, and one for the ipso-carbon (attached to the isoxazole ring). These typically appear between ~125-140 ppm.
 - Isoxazole Carbons: Three distinct signals are expected for C3, C4, and C5 of the isoxazole ring. The C5 carbon bearing the amine group and the C4 carbon bearing the phenyl group will be significantly shifted. For comparison, in a related compound, 5-(5-

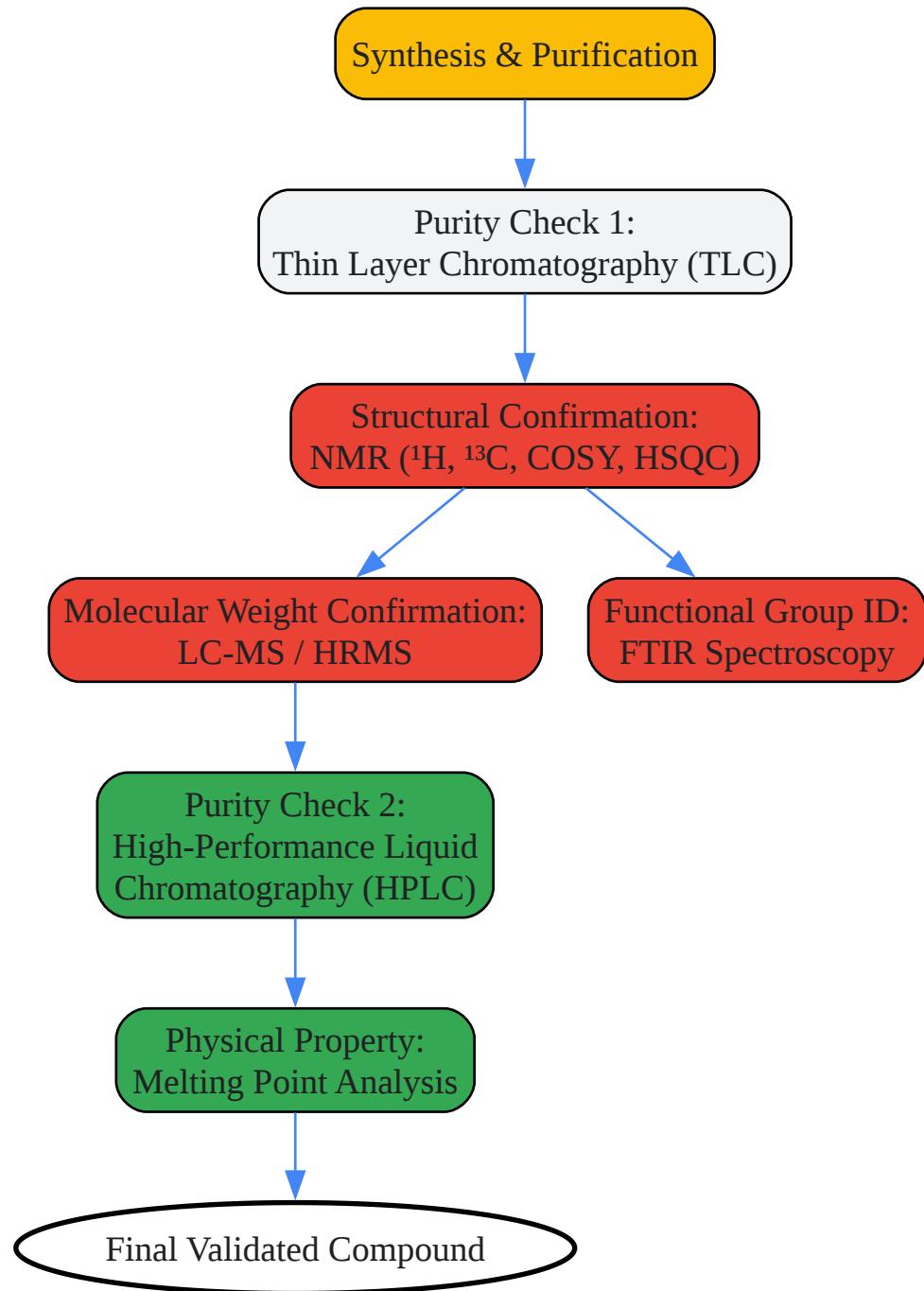
phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, the isoxazole CH carbon appears at 98.5 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- N-H Stretch: Primary amines show two characteristic sharp to medium bands in the 3300-3500 cm^{-1} region due to symmetric and asymmetric stretching. This is a key diagnostic feature.
- C=N and C=C Stretch: Aromatic ring and isoxazole C=C and C=N stretching vibrations are expected in the 1450-1650 cm^{-1} region.
- N-H Bend: A scissoring vibration for the primary amine is typically observed around 1590-1650 cm^{-1} .
- C-H Aromatic Stretch: A signal just above 3000 cm^{-1} .

For comparison, the published IR spectrum for the isomer 2-Amino-4-phenyl oxazole shows prominent N-H stretching bands above 3300 cm^{-1} and strong absorptions in the 1600-1650 cm^{-1} region.[9]


Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

- Molecular Ion (M^+): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule $[\text{M}+\text{H}]^+$ should be observed at m/z 161.07. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition ($\text{C}_9\text{H}_9\text{N}_2\text{O}$) with high accuracy (typically <5 ppm error).
- Fragmentation: Common fragmentation pathways may include loss of small molecules like HCN or CO, and cleavage of the phenyl group. The fragmentation pattern provides a structural fingerprint.

Experimental Protocols: A Self-Validating System

The following protocols describe a logical, self-validating workflow for the complete characterization of a newly synthesized batch of 4-phenyl-1,2-oxazol-5-amine.

[Click to download full resolution via product page](#)

Caption: A comprehensive workflow for the characterization of a small molecule.

Protocol 5.1: NMR Analysis for Structural Elucidation

- Sample Preparation: Accurately weigh ~5-10 mg of the purified compound. Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Causality: DMSO-d₆ is an excellent solvent for many polar organic molecules and its residual proton peak does not typically interfere with aromatic signals. It also facilitates the observation of exchangeable protons like -NH₂.
- ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts, integrations, and multiplicities of all signals.
- D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. Confirm the disappearance of the signal attributed to the -NH₂ protons.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
- 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons with their directly attached or long-range carbons).

Protocol 5.2: LC-MS for Purity and Molecular Weight

- Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~10 µg/mL.
- Chromatography: Use a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
 - Causality: Formic acid aids in the protonation of the analyte, making it suitable for positive-ion ESI-MS and improving peak shape. A gradient elution ensures that the compound elutes as a sharp peak.
- Mass Spectrometry: Analyze the column effluent using an ESI source coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for HRMS).

- Data Analysis: Integrate the HPLC chromatogram to determine purity (as % area under the curve). Analyze the mass spectrum to confirm the $[M+H]^+$ ion and determine its accurate mass to verify the elemental composition.

Protocol 5.3: Melting Point Determination

- Sample Preparation: Ensure the sample is completely dry and finely powdered.
- Measurement: Place a small amount of the sample in a capillary tube. Use a calibrated digital melting point apparatus.
- Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
 - Trustworthiness: A pure compound will have a sharp melting range (≤ 2 °C). A broad or depressed melting range indicates the presence of impurities.

Safety and Handling

While a specific safety data sheet (SDS) for 4-phenyl-1,2-oxazol-5-amine is not available, compounds of this class should be handled with care.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Phenyl-1,2-oxazol-5-amine is a promising heterocyclic molecule built upon the medicinally significant isoxazole scaffold. This guide provides the essential theoretical framework and practical, validated protocols for its comprehensive physical and chemical characterization. By systematically applying the described methodologies—spanning NMR, MS, IR, and

chromatography—researchers can confidently establish the structure, purity, and key properties of this compound. This foundational data is the critical first step in unlocking its potential in drug discovery and synthetic chemistry, enabling its progression from a chemical entity to a valuable tool for scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. nbinno.com [nbino.com]
- 5. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. PubChemLite - 4-phenyl-1,2-oxazol-5-amine (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 7. 4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-phenyl oxazole [webbook.nist.gov]
- To cite this document: BenchChem. [Physical and chemical characteristics of 4-phenyl-1,2-oxazol-5-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1597928#physical-and-chemical-characteristics-of-4-phenyl-1-2-oxazol-5-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com